[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl](pentyl)amine
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Overview
Description
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with a suitable alkylating agent, such as pentyl bromide, in the presence of a base like potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-4-amine
- 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 1,5-dimethyl-1H-pyrazol-3-amine
Uniqueness
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H25N3 |
---|---|
Molecular Weight |
223.36 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-4-6-7-8-14-10-13-11-16(9-5-2)15-12(13)3/h11,14H,4-10H2,1-3H3 |
InChI Key |
USABTXWRZSLGQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CN(N=C1C)CCC |
Origin of Product |
United States |
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